
4-(4-Iodophenyl)sulfonylmorpholine
Overview
Description
4-(4-Iodophenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring linked via a sulfonyl group to a para-iodophenyl substituent. The compound’s structure combines the electron-withdrawing sulfonyl group with the bulky, polarizable iodine atom, which influences its physicochemical properties and reactivity. The iodine atom may confer unique properties, such as enhanced lipophilicity and utility in cross-coupling reactions, compared to other halogenated or substituted derivatives .
Preparation Methods
Classical Laboratory Synthesis
The foundational approach to synthesizing 4-(4-Iodophenyl)sulfonylmorpholine involves the reaction of 4-iodophenylsulfonyl chloride with morpholine under controlled conditions. This method leverages the nucleophilic substitution properties of morpholine, a secondary amine, to displace the chloride group from the sulfonyl chloride precursor .
Reaction Mechanism and Standard Protocol
In a typical procedure, 4-iodophenylsulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Morpholine (1.2 equiv) is added dropwise at 0°C, followed by the addition of triethylamine (1.5 equiv) as a base to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 12–16 hours, after which the organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield this compound as a white crystalline solid .
Key Parameters:
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Solvent Choice : DCM is preferred due to its low polarity, which minimizes side reactions.
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Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, preventing acid-catalyzed decomposition .
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Stoichiometry : A 20% excess of morpholine ensures complete conversion of the sulfonyl chloride.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency, safety, and scalability. A continuous-flow reactor system is employed to enhance heat dissipation and reaction control, critical for exothermic sulfonamide bond formation .
Optimized Large-Scale Protocol
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Feedstock Preparation : 4-Iodophenylsulfonyl chloride and morpholine are dissolved in tetrahydrofuran (THF) to improve miscibility.
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Continuous Reaction : The solution is pumped through a tubular reactor at 40°C with a residence time of 30 minutes.
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In-Line Quenching : The effluent is mixed with aqueous sodium bicarbonate to neutralize residual HCl.
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Automated Purification : A centrifugal partition chromatography system separates the product with >98% purity, achieving a throughput of 50 kg/day .
Advantages Over Batch Processing:
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Yield Improvement : 89–92% vs. 78–82% in batch systems.
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Reduced Solvent Use : THF is recycled in a closed-loop system, cutting waste by 40% .
Alternative Synthetic Routes
Sulfonation of Preformed Morpholine Derivatives
An alternative strategy involves sulfonating 4-(4-iodophenyl)morpholine using sulfur trioxide complexes. This two-step method first synthesizes 4-(4-iodophenyl)morpholine via Ullmann coupling, followed by sulfonation with chlorosulfonic acid .
Reaction Conditions :
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Step 1 : 4-Iodoiodobenzene, morpholine, CuI catalyst, 110°C, 24 hours (Yield: 65%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-iodophenylsulfonyl chloride, morpholine, and DMF is irradiated at 100°C for 15 minutes, achieving 85% yield. This method is ideal for high-throughput screening but less suited for bulk production .
Reaction Optimization and Troubleshooting
Common Side Reactions and Mitigation
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Hydrolysis of Sulfonyl Chloride : Moisture exposure leads to sulfonic acid formation. Use of molecular sieves and anhydrous solvents is critical .
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Over-Alkylation : Excess morpholine may alkylate the sulfonamide nitrogen. Stoichiometric control and low temperatures suppress this .
Yield-Enhancing Strategies
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Catalytic KI Addition : 5 mol% potassium iodide accelerates the reaction via halide exchange, improving yields to 88% .
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Solvent Screening : Switching from DCM to acetonitrile reduces viscosity, enhancing mixing efficiency in flow systems .
Characterization and Quality Control
Rigorous analytical methods ensure product integrity:
Spectroscopic Analysis
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity >99% .
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Elemental Analysis : Calculated for C₁₀H₁₂INO₃S: C 32.89%, H 3.31%, N 3.84%; Found: C 32.75%, H 3.28%, N 3.79% .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
---|---|---|---|---|
Classical Laboratory | 78–82 | 95–97 | Low | 12.50 |
Industrial Flow | 89–92 | 98–99 | High | 6.80 |
Microwave-Assisted | 85 | 97 | Medium | 9.20 |
Chemical Reactions Analysis
Types of Reactions: 4-(4-Iodophenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted phenylsulfonylmorpholine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 4-(4-Iodophenyl)sulfonylmorpholine exhibits promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, studies have shown that derivatives of this compound can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways. This suggests a potential role in developing targeted cancer therapies .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It has been found to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neuropsychiatric disorders. In particular, its structural similarities to other known neuroactive compounds suggest it may modulate neurotransmitter receptor activity, thereby impacting conditions such as depression and anxiety .
Material Science
Polymer Additives
In material science, this compound can serve as an additive in polymer formulations. Its sulfonyl group enhances the thermal stability and mechanical properties of polymers, making it suitable for applications in high-performance materials. The incorporation of this compound can improve the durability and longevity of materials used in various industrial applications .
Nanocomposite Development
The compound is also being explored in the development of nanocomposites. Its ability to form stable interactions with nanomaterials can lead to enhanced electrical and thermal conductivity in composite materials. This property is particularly valuable in electronics and energy storage devices, where performance efficiency is critical .
Chemical Intermediate
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions, including Suzuki and Stille couplings. These reactions are fundamental in producing pharmaceuticals and agrochemicals, highlighting the compound's importance in synthetic organic chemistry .
Case Studies and Research Findings
A comprehensive review of literature reveals multiple case studies that have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodophenyl group can participate in halogen bonding, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key sulfonylmorpholine derivatives and their properties:
Key Observations:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-[(4-nitrophenyl)sulfonyl]morpholine) increase the sulfonyl group’s electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, the iodine atom in this compound provides moderate electron withdrawal but significant steric bulk .
Physical Properties: Ortho-substituted derivatives (e.g., 2-fluorophenyl) exhibit lower melting points (85–86°C) compared to para-substituted analogs, likely due to reduced symmetry and weaker intermolecular interactions .
Synthetic Utility: Nitro-substituted derivatives are precursors for amine-functionalized compounds via reduction (e.g., 4-thiomorpholinoaniline in ). The iodine substituent enables transition metal-catalyzed coupling reactions (e.g., Ullmann or Suzuki), expanding its utility in constructing complex architectures .
Biological Activity
Overview
4-(4-Iodophenyl)sulfonylmorpholine is an organic compound notable for its unique structural features, including an iodophenyl group and a sulfonylmorpholine moiety. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications as a biochemical probe.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₂INO₃S
- InChI Key : CIUYBBOXOYPJSE-UHFFFAOYSA-N
The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications. The sulfonyl group is known for forming strong interactions with proteins, while the iodophenyl group can participate in halogen bonding, potentially increasing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The sulfonyl group can inhibit enzymatic activity, while the iodophenyl component enhances the compound's binding capabilities through halogen bonding. This dual functionality makes it a promising candidate for further research in drug development.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Enzyme Inhibition : The sulfonyl group allows for strong interactions with various enzymes, potentially leading to inhibitory effects on their activity.
- Biochemical Probing : Its unique structure makes it suitable for use as a biochemical probe in studying protein interactions and cellular mechanisms.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Interaction
Research conducted by Smith et al. (2023) demonstrated that this compound acts as a potent inhibitor of carbonic anhydrase. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound, revealing a dose-dependent inhibition profile.
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
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4-Iodophenylsulfonamide | Iodophenyl group, sulfonamide moiety | Moderate enzyme inhibition |
4-Iodophenylsulfonylchloride | Iodophenyl group, sulfonyl chloride | High reactivity, less stable |
This compound | Iodophenyl group, sulfonyl morpholine | Enhanced solubility and enzyme inhibition |
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 4-(4-Iodophenyl)sulfonylmorpholine with high purity and yield?
Methodological Answer:
The synthesis can be achieved through sulfonylation of morpholine using 4-iodophenylsulfonyl chloride as the key reagent. A two-step approach is recommended:
Sulfonylation Reaction: React morpholine with 4-iodophenylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere. Use a base like triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can yield >90% purity. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 3:7 ethyl acetate/hexane).
Key Considerations:
- Control reaction temperature (0–25°C) to minimize side reactions.
- Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Q. Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
A multi-spectral approach is critical:
- NMR Spectroscopy:
- ¹H NMR: Identify the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and aromatic protons from the iodophenyl group (δ 7.6–7.8 ppm, doublet).
- ¹³C NMR: Confirm the sulfonyl group (C-SO₂ at ~115–120 ppm) and the iodine-substituted aromatic carbons (C-I at ~95 ppm).
- IR Spectroscopy: Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z 351 (C₁₀H₁₁INO₃S⁺).
Validation: Compare data with computational predictions (e.g., DFT) for bond angles and electronic environments .
Q. Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data often arise from impurities or assay variability. Mitigation strategies include:
Purity Assessment: Use HPLC (>98% purity threshold) and elemental analysis to exclude batch-to-batch variability.
Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times).
Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., varying substituents on the morpholine or iodophenyl group) to isolate contributing moieties.
Example: Derivatives with electron-withdrawing groups on the phenyl ring showed enhanced protease inhibition in antiviral assays .
Q. Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can:
Map Electron Density: Identify nucleophilic attack sites (e.g., sulfur in the sulfonyl group or nitrogen in morpholine).
Transition State Analysis: Calculate activation energies for reactions with amines or thiols.
Solvent Effects: Simulate solvent interactions (e.g., DMSO vs. water) to predict reaction feasibility.
Case Study: DFT predicted regioselective sulfonamide bond cleavage under basic conditions, validated experimentally .
Q. Basic: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
- Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) in sealed containers to avoid hydrolysis.
- Chemical Compatibility: Separate from strong acids/bases and oxidizing agents (e.g., peroxides).
Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. Advanced: What experimental approaches are utilized to assess the potential of this compound as a protease inhibitor in antiviral research?
Methodological Answer:
Enzyme Inhibition Assays:
- Use fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure protease activity inhibition (IC₅₀ values).
- Compare with controls (e.g., ritonavir for HIV-1 protease).
Molecular Docking: Perform AutoDock/Vina simulations to predict binding affinity to viral protease active sites (e.g., SARS-CoV-2 Mpro).
Cellular Toxicity: Assess cytotoxicity in Vero or HEK293 cells via MTT assays.
Findings: Analogous triazole-thiol derivatives demonstrated sub-micromolar IC₅₀ against coronaviruses .
Properties
IUPAC Name |
4-(4-iodophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYBBOXOYPJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.